molecular formula C14H15ClN2O4 B5627037 6-chloro-4-[2-(4-morpholinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

6-chloro-4-[2-(4-morpholinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5627037
M. Wt: 310.73 g/mol
InChI Key: GRZALRZQJQUILB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclocondensation reactions, reactions with nucleophilic and non-nucleophilic bases, and specific conditions to yield desired products. Grytsak et al. (2021) described the synthesis of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones and their modifications using morpholine as a nucleophilic base under various conditions (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to the chemical often exhibits interesting features such as planar triazine rings, chair conformations in morpholine rings, and specific intramolecular interactions. Jiang et al. (2007) investigated the structure of a related compound, revealing intermolecular hydrogen bonding and chair conformation of the morpholine ring, providing insights into its stability and reactivity (Jiang, Qiu, Wang, & Wang, 2007).

Chemical Reactions and Properties

The reactivity of similar compounds under various conditions can lead to different products, indicating a rich chemistry. For example, reactions with different bases can result in alkylation, substitution, or elimination products, showcasing the compound's versatility in chemical transformations (Grytsak et al., 2021).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure play a crucial role in understanding the compound's behavior in different environments. While specific data on the compound may not be available, similar compounds have been characterized to detail their physicochemical and spectral properties, contributing to a comprehensive understanding of this class of chemicals (Grytsak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, are central to exploiting the compound's utility in scientific research. Studies like those by Grytsak et al. (2021) provide valuable insights into these aspects by detailing the reactions of related compounds with nucleophilic and non-nucleophilic bases (Grytsak et al., 2021).

properties

IUPAC Name

6-chloro-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c15-10-1-2-12-11(7-10)17(14(19)9-21-12)8-13(18)16-3-5-20-6-4-16/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZALRZQJQUILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-chloro-4-[2-(morpholin-4-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

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